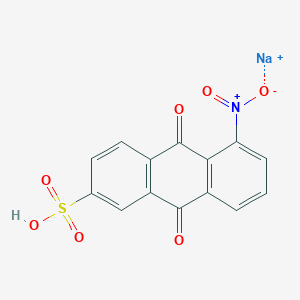
5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid: is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is structurally related to anthracene-9,10-dione, a molecule that forms the core of several synthetic compounds with diverse applications, including potential anti-cancer drugs and organic opto-electronic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid typically involves reactions with various reagents to introduce functional groups that modify the physical and chemical properties of the molecule. For instance, reactions of substituted anthracenes with nitric acid have been shown to produce anthraquinonesulphonates, suggesting a potential pathway for introducing nitro and sulfonic acid groups into the anthracene framework.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the nitration and sulfonation of anthracene derivatives under controlled conditions to ensure the desired functional groups are introduced efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Anthracene derivatives can undergo oxidation to form sulfoxides and sulfones, which exhibit different chemical reactivities and selectivities.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Substitution reactions can introduce various functional groups into the anthracene framework, modifying its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Various halogenating agents and alkylating agents are employed under controlled conditions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amino Derivatives: Resulting from reduction of the nitro group.
Substituted Anthracenes: Products of substitution reactions with different functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid is used in the synthesis of various organic compounds, including dyes and pigments.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of organic opto-electronic materials, which are essential components in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism by which 5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid exerts its effects is primarily through its ability to interact with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Anthraquinone-2-sulfonic acid: Similar in structure but lacks the nitro group, which affects its reactivity and applications.
1-Amino-4-bromoanthraquinone-2-sulfonic acid:
9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid: Another derivative with carboxylic acid groups instead of sulfonic acid, affecting its solubility and reactivity.
Uniqueness: 5-Nitro-9,10-dioxo-anthracene-2-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Propriétés
Numéro CAS |
36287-96-4 |
|---|---|
Formule moléculaire |
C14H7NNaO7S+ |
Poids moléculaire |
356.26 g/mol |
Nom IUPAC |
sodium;5-nitro-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H7NO7S.Na/c16-13-9-2-1-3-11(15(18)19)12(9)14(17)8-5-4-7(6-10(8)13)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1 |
Clé InChI |
OJOUTXRYWZFPEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



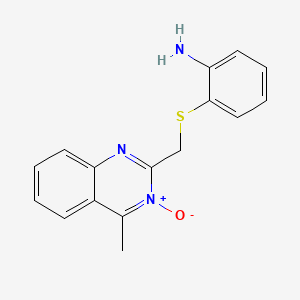
![1-Chloro-3-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B14000936.png)
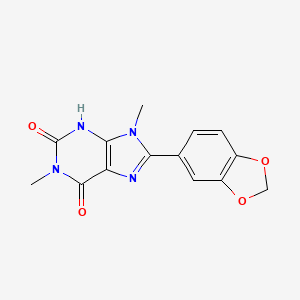

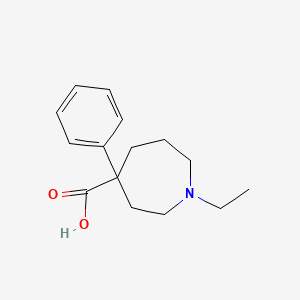
![N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14000955.png)
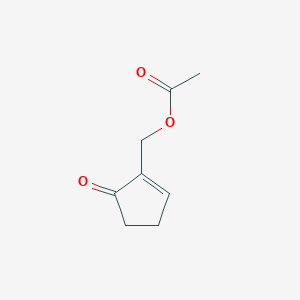
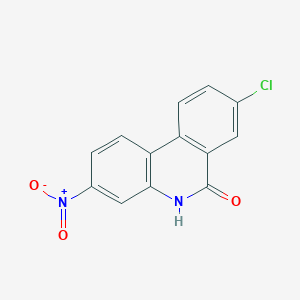
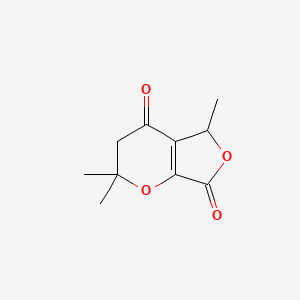
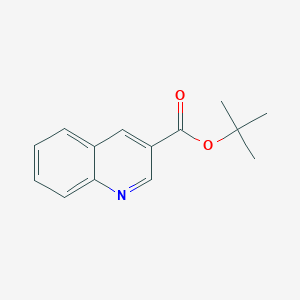
![3-Bromo-1H-imidazo[1,2-a]pyridine-7-amine](/img/structure/B14000970.png)

![Tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14000993.png)
